(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

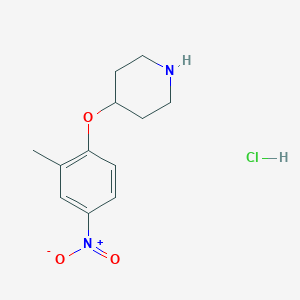

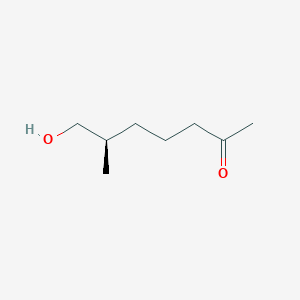

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as NPR4, is a molecule that belongs to the class of pyrrolidine carboxamides . The molecular formula is C6H12N2O2 and the molecular weight is 144.17 g/mol .

Molecular Structure Analysis

The molecular structure of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. Attached to this ring is a carboxamide group (C(=O)N) and a hydroxymethyl group (CH2OH) .Physical And Chemical Properties Analysis

The compound has several computed properties . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 1. The topological polar surface area is 66.6 Ų. The compound has a complexity of 138. The exact mass and the monoisotopic mass are both 144.089877630 g/mol .科学的研究の応用

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

Research indicates that derivatives of pyrrolidine carboxamides undergo acid-catalyzed ring opening, leading to the formation of dibenzoxanthenes. Specifically, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of trifluoroacetic acid and 2-naphthol, resulting in new substituted dibenzoxanthenes. This reaction is significant in organic synthesis, showing the potential of pyrrolidine carboxamides in forming complex organic structures (Gazizov et al., 2015).

Enantioselective Biotransformations in Organic Synthesis

Pyrrolidine carboxamides are involved in enantioselective biotransformations, crucial for organic synthesis. For instance, racemic trans-pyrrolidine-2,5-carboxamide was kinetically resolved into distinct isomers using Rhodococcus erythropolis AJ270, showcasing its application in producing enantiomerically pure compounds. The synthesized compounds have been further converted into aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, highlighting their potential in pharmaceutical development (Chen et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of certain derivatives of pyrrolidine carboxamides have been explored. For example, novel compounds such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and demonstrated significant activity against bacterial or fungal strains. This suggests the potential of pyrrolidine carboxamides in the development of new antimicrobial agents (Zhuravel et al., 2005).

Crystal Structure Analysis

The crystal and molecular structure of certain pyrrolidine carboxamide derivatives have been analyzed to understand their properties and potential applications. For instance, studies have focused on determining the conformation and interaction patterns of these molecules, which are crucial for their functionality and potential as pharmaceutical agents (Chen et al., 2011).

特性

IUPAC Name |

(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMVGSBOOTVRL-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)